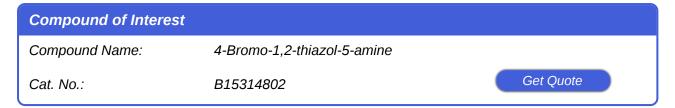


In-depth Technical Guide on 4-Bromo-1,3thiazol-2-amine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 4-Bromo-1,3-thiazol-2-amine, a key building block in medicinal chemistry. Due to the limited availability of public information on **4-Bromo-1,2-thiazol-5-amine**, this guide will focus on its extensively studied isomer, 4-Bromo-1,3-thiazol-2-amine, which is of significant interest in the development of novel therapeutics.

Chemical Identity and Properties

4-Bromo-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom and an amino group. Its chemical structure and key identifiers are presented below.



Property	Value	Source
IUPAC Name	4-bromo-1,3-thiazol-2-amine	INVALID-LINK
CAS Number	502145-18-8	INVALID-LINK
Molecular Formula	C₃H₃BrN₂S	INVALID-LINK
Molecular Weight	179.04 g/mol	INVALID-LINK
Canonical SMILES	C1=C(N=C(S1)N)Br	INVALID-LINK
InChI Key	QJPQUNWGOHADOB- UHFFFAOYSA-N	INVALID-LINK

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common route to 4-Bromo-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

A typical synthesis involves the reaction of an α -haloketone with a thiourea derivative. For the synthesis of 4-Bromo-1,3-thiazol-2-amine, a suitable α -halocarbonyl compound is reacted with thiourea.

- Step 1: Preparation of the α-halocarbonyl. The specific α-halocarbonyl required would be a 2,2-dihaloacetaldehyde or a related precursor, which upon reaction and subsequent elimination would yield the 4-bromo substitution.
- Step 2: Cyclocondensation. The α -halocarbonyl is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide. The reaction is often catalyzed by a base.
- Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

A visual representation of a generalized Hantzsch thiazole synthesis workflow is provided below.





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A generalized workflow for the Hantzsch synthesis of 4-Bromo-1,3-thiazol-2-amine.

Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position of the thiazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.

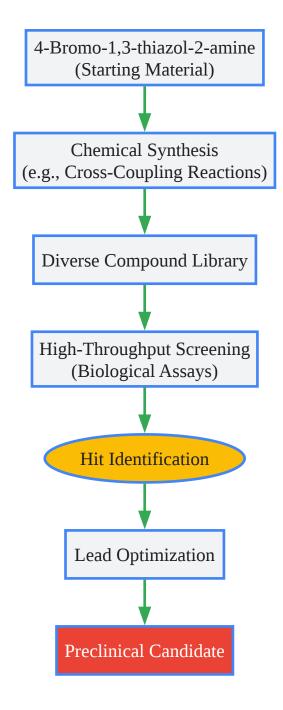
Derivatives of 4-Bromo-1,3-thiazol-2-amine have been investigated for a range of therapeutic applications, leveraging the biological activity of the 2-aminothiazole core.

Potential Therapeutic Areas:

- Kinase Inhibition: The 2-aminothiazole moiety is a common feature in many kinase inhibitors.
- Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.
- Anticancer Therapeutics: The scaffold is present in several anticancer drugs that target various cellular pathways.

The general logic for utilizing 4-Bromo-1,3-thiazol-2-amine in a drug discovery program is outlined in the following diagram.





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A logical workflow for the use of 4-Bromo-1,3-thiazol-2-amine in drug discovery.

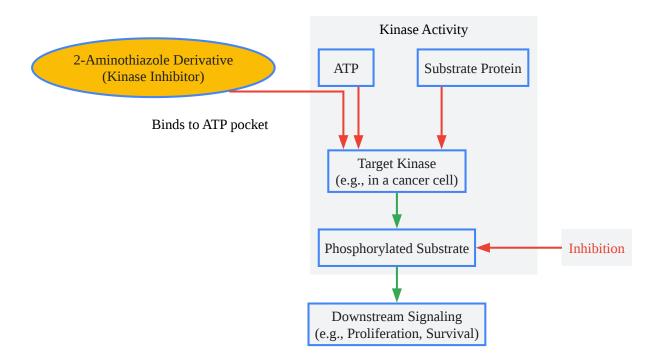
Signaling Pathway Interactions

While specific signaling pathway interactions for the unsubstituted 4-Bromo-1,3-thiazol-2-amine are not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives is known to interact with various signaling pathways implicated in



disease. For instance, many kinase inhibitors containing this scaffold target ATP-binding sites within the kinase domain, thereby modulating downstream signaling cascades.

A simplified representation of how a hypothetical 2-aminothiazole-based kinase inhibitor might function is shown below.



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A diagram illustrating the mechanism of action for a hypothetical 2-aminothiazole-based kinase inhibitor.

Conclusion

4-Bromo-1,3-thiazol-2-amine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and reactivity make it an important tool for researchers and scientists in the field of drug development. Further exploration of the chemical space accessible from this starting material is likely to yield new and effective treatments for a variety of diseases.



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